3-溴-N-苯基苯磺酰胺

描述

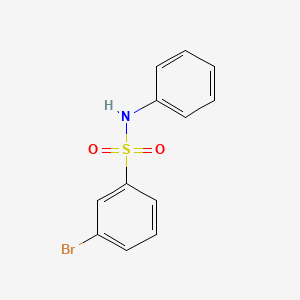

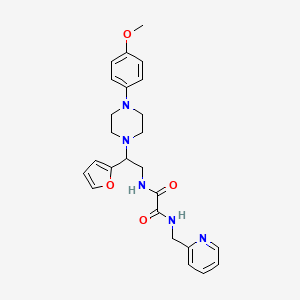

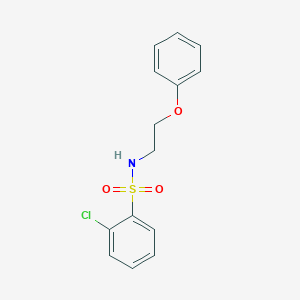

3-Bromo-N-phenylbenzenesulfonamide is an intermediate in the synthesis of Belinostat Acid . Belinostat Acid is a metabolite of Belinostat, a novel histone deacetylase 3 selective inhibitor, which protects the β cells from cytokine-induced apoptosis .

Molecular Structure Analysis

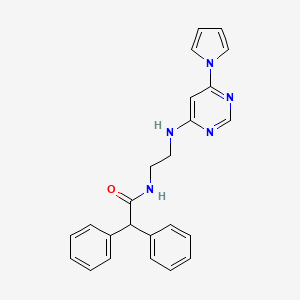

The molecular formula of 3-Bromo-N-phenylbenzenesulfonamide is C12H10BrNO2S . The structure of the compound has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N-phenylbenzenesulfonamide include a molecular weight of 312.18 . Further details about its physical and chemical properties are not available in the resources.科学研究应用

Antibacterial Properties

Sulfonamides, including 3-bromo-N-phenylbenzenesulfonamide, have been employed as antibacterial agents for decades. Their mechanism of action involves inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. By disrupting folate production, sulfonamides prevent bacterial growth and proliferation. Researchers continue to explore novel sulfonamide derivatives for enhanced antibacterial efficacy .

Anticancer Potential

Sulfonamides exhibit promising antitumor and anticancer effects. While 3-bromo-N-phenylbenzenesulfonamide specifically requires further investigation, related compounds like SLC-0111, sulofenur, indisulam, and pozapanib have demonstrated antitumor activity. These findings suggest that exploring the anticancer potential of 3-bromo-N-phenylbenzenesulfonamide could yield valuable insights for cancer therapy .

Biological Activities Beyond Antibacterial Effects

Recent studies reveal that sulfonamides possess broader biological activities beyond antibacterial properties. These include antiviral, antidiabetic, and anti-inflammatory effects. Researchers are actively investigating the molecular mechanisms underlying these diverse activities. By understanding how 3-bromo-N-phenylbenzenesulfonamide interacts with cellular pathways, we can uncover additional therapeutic applications .

Nucleophilic Reactivity and Chemical Stability

Density functional theory (DFT) calculations provide insights into the electrostatic potential and frontier molecular orbitals of 3-bromo-N-phenylbenzenesulfonamide. These analyses reveal its nucleophilic reactivity and high chemical stability. Understanding these properties aids in predicting its behavior in various chemical environments and potential reactions .

Synthetic Applications

Researchers have explored the synthesis of N-aryl sulfonamides using copper (II) complexes immobilized on magnetic nanoparticles. While this specific study did not focus on 3-bromo-N-phenylbenzenesulfonamide, it highlights the broader synthetic potential of sulfonamides. Investigating novel synthetic routes and catalysts could lead to efficient and scalable production of this compound .

Crystal Structure and Conformational Analysis

The single crystal structure of 3-bromo-N-phenylbenzenesulfonamide was confirmed by X-ray diffraction (XRD). Additionally, DFT calculations provided an optimized molecular structure consistent with the XRD results. Understanding its three-dimensional arrangement aids in predicting its interactions with other molecules and surfaces .

安全和危害

作用机制

Target of Action

3-Bromo-N-phenylbenzenesulfonamide is an intermediate in the synthesis of Belinostat Acid . Belinostat is a novel histone deacetylase 3 (HDAC3) selective inhibitor . HDAC3 is a crucial enzyme involved in the regulation of gene expression and is a primary target for cancer therapeutics .

Mode of Action

The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition disrupts the normal function of HDAC3, leading to changes in gene expression. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of HDAC3 affects various biochemical pathways, primarily those involved in gene expression and cellular growth . This can lead to the suppression of tumor growth in cancer cells . The downstream effects of these changes in biochemical pathways are complex and depend on the specific cellular context.

Result of Action

The primary molecular effect of 3-Bromo-N-phenylbenzenesulfonamide is the inhibition of HDAC3 . This leads to changes in gene expression, which can have various cellular effects, including the suppression of tumor growth .

属性

IUPAC Name |

3-bromo-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSZUSKQOMHYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

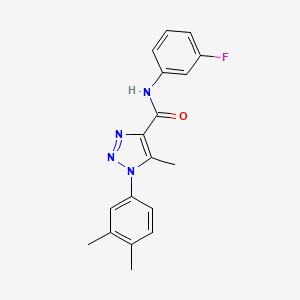

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)

![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)